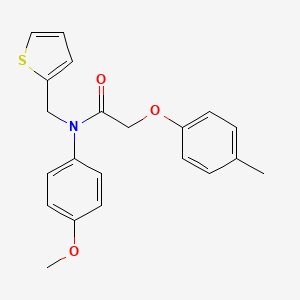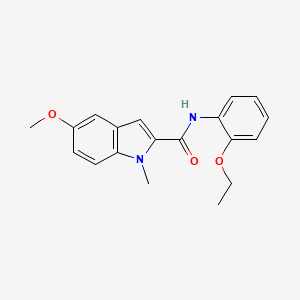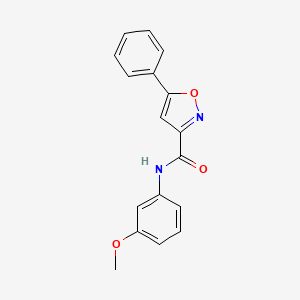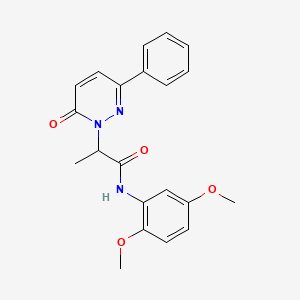
N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of methoxyphenyl, methylphenoxy, and thiophenyl groups attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with 2-bromo-4-methylphenol in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with thiophene-2-carboxaldehyde in the presence of a catalyst like palladium acetate and a ligand such as triphenylphosphine. This step forms the desired acetamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique structural features make it valuable in the design of functional materials with specific properties.
作用机制
The mechanism of action of N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes. These interactions can modulate the activity of the targets, leading to specific biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression. By modulating these pathways, it can exert its effects on cellular functions and physiological processes.
相似化合物的比较
Similar Compounds
- **N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE shares structural similarities with other acetamide derivatives, such as N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-3-YL)METHYL]ACETAMIDE and N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-4-YL)METHYL]ACETAMIDE.
Comparison: Compared to these similar compounds, N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may exhibit unique properties due to the specific positioning of the thiophenyl group. This positioning can influence its reactivity, biological activity, and overall chemical behavior.
Uniqueness
Structural Features: The unique combination of methoxyphenyl, methylphenoxy, and thiophenyl groups in N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE contributes to its distinct chemical and biological properties.
Applications: Its unique structural features make it a valuable compound for various applications in scientific research, particularly in the development of new materials and therapeutic agents.
属性
分子式 |
C21H21NO3S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21NO3S/c1-16-5-9-19(10-6-16)25-15-21(23)22(14-20-4-3-13-26-20)17-7-11-18(24-2)12-8-17/h3-13H,14-15H2,1-2H3 |
InChI 键 |
BAJNHDFMDPJWHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11368750.png)


![5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11368768.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11368770.png)

![5-chloro-N-(4-acetamidophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide](/img/structure/B11368781.png)
![N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide](/img/structure/B11368789.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11368796.png)
![5-chloro-N-(4-methylbenzyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11368801.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11368802.png)



